molecular formula C8H14N2 B7763391 1-butyl-5-methyl-1H-pyrazole

1-butyl-5-methyl-1H-pyrazole

Cat. No.: B7763391
M. Wt: 138.21 g/mol
InChI Key: QZKNMFYEYYTECQ-UHFFFAOYSA-N
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Description

1-Butyl-5-methyl-1H-pyrazole is a substituted pyrazole derivative, a class of five-membered heterocyclic compounds characterized by two adjacent nitrogen atoms. This scaffold is a privileged structure in scientific research due to its significant presence in pharmaceuticals, agrochemicals, and organic materials . Pyrazole cores are widely recognized for their diverse biological activities, which include anti-inflammatory, antimicrobial, anticancer, and antioxidant properties, making them valuable scaffolds in medicinal chemistry and drug discovery programs . While the specific biological data and applications for this compound are subject to ongoing research, its structure serves as a fundamental building block for the synthesis of more complex molecules. Researchers utilize this compound to explore structure-activity relationships (SAR), develop novel therapeutic agents, and create new functional materials . The compound is for research purposes only and is not intended for diagnostic or therapeutic use. Specific physical, chemical, and analytical data for this compound should be verified by consulting the Certificate of Analysis (CoA).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butyl-5-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-3-4-7-10-8(2)5-6-9-10/h5-6H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKNMFYEYYTECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Enduring Significance of Pyrazole Heterocycles in Organic Chemistry

Pyrazole (B372694), a five-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. mdpi.commdpi.com The unique structural and electronic properties of the pyrazole ring have made it a focal point for extensive research, leading to its incorporation into a wide array of functional molecules. mdpi.com Pyrazole derivatives are integral to medicinal chemistry, agrochemicals, and materials science. mdpi.commdpi.com

In the realm of medicinal chemistry, the pyrazole scaffold is a key component in numerous approved drugs, demonstrating a wide spectrum of biological activities. mdpi.com These include anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties. mdpi.com The versatility of the pyrazole ring allows it to interact with various biological targets, making it a valuable building block in the development of new therapeutic agents. mdpi.com

Beyond pharmaceuticals, pyrazole derivatives have found significant applications in agriculture as herbicides and insecticides. epa.gov In materials science, their unique photophysical properties are harnessed in the creation of dyes and fluorescent agents. mdpi.com The ability to readily functionalize the pyrazole ring at multiple positions allows chemists to fine-tune the properties of the resulting molecules for specific applications.

A Glimpse into the History and Evolution of Pyrazole Research

The journey of pyrazole (B372694) chemistry began in the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. A few years later, in 1889, Edward Buchner achieved the first synthesis of pyrazole itself. These seminal events laid the groundwork for over a century of research into this fascinating class of heterocycles.

Early research focused on understanding the fundamental reactivity and properties of the pyrazole ring. A significant breakthrough in the synthesis of substituted pyrazoles was the Knorr pyrazole synthesis, which involves the condensation of β-diketones with hydrazines. This method, along with other classical approaches, has been refined and expanded over the decades, leading to a vast library of pyrazole derivatives.

The 20th and 21st centuries have witnessed a dramatic evolution in pyrazole research, driven by the discovery of their diverse applications. The development of modern analytical techniques has allowed for a deeper understanding of the structure-activity relationships of pyrazole-containing compounds. nih.gov Furthermore, contemporary synthetic methods, including multicomponent reactions and transition-metal-catalyzed cross-couplings, have enabled the efficient and regioselective synthesis of complex pyrazole structures. acs.org This has accelerated the discovery of novel pyrazole-based compounds with enhanced properties for a variety of applications.

An Overview of 1 Butyl 5 Methyl 1h Pyrazole As a Substituted Pyrazole Scaffold

Cyclocondensation Reactions for Pyrazole Core Formation

Cyclocondensation reactions are a cornerstone in the synthesis of pyrazoles, providing a direct and efficient means to construct the heterocyclic ring. These reactions typically involve the condensation of a binucleophilic reagent, such as a hydrazine derivative, with a 1,3-dielectrophilic species.

Hydrazine Derivatives with 1,3-Dicarbonyl Systems

The reaction of hydrazine derivatives with 1,3-dicarbonyl compounds, famously known as the Knorr pyrazole synthesis, is a classic and widely employed method for constructing the pyrazole ring. nih.govmdpi.comnih.gov This approach involves the condensation of a hydrazine with a β-diketone or a related 1,3-dicarbonyl compound. mdpi.comnih.gov The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the pyrazole.

A significant challenge in this synthesis is the potential for the formation of regioisomeric products when an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used. mdpi.com However, the regioselectivity can often be controlled by manipulating the reaction conditions, such as the solvent and the nature of the substituents on both reactants. nih.gov For instance, the use of aprotic dipolar solvents has been shown to favor the formation of one regioisomer over the other. nih.gov

Reactant 1Reactant 2Product(s)Key Features
Hydrazine derivative1,3-DiketonePolysubstituted pyrazolesStraightforward and rapid; potential for regioisomer formation. mdpi.com
Arylhydrazine hydrochloride1,3-Diketone1-ArylpyrazolesImproved regioselectivity in aprotic dipolar solvents. nih.gov
Hydrazine hydrateβ-KetoestersPyrazolonesIntermediate for further reactions. beilstein-journals.org

Reactions with α,β-Unsaturated Carbonyl Compounds

An alternative and powerful strategy for pyrazole synthesis involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. nih.govmdpi.com This method typically proceeds via a Michael addition of the hydrazine to the carbon-carbon double bond, followed by an intramolecular cyclization and subsequent oxidation or elimination to afford the aromatic pyrazole ring. nih.govbeilstein-journals.org This approach can offer better control over regioselectivity compared to the Knorr synthesis, particularly when the α,β-unsaturated system has a leaving group at the β-position. beilstein-journals.org

The reaction of α,β-unsaturated ketones with hydrazines can initially form pyrazolines, which are then oxidized to pyrazoles. nih.gov In some cases, the oxidation occurs spontaneously in the presence of air. The use of tosylhydrazine can directly lead to the formation of pyrazoles through the elimination of the tosyl group. nih.govbeilstein-journals.org

Reactant 1Reactant 2ProductKey Features
Hydrazineα,β-Unsaturated KetonePyrazoline/PyrazoleMichael addition followed by cyclization and oxidation. nih.gov
Tosylhydrazineα,β-Unsaturated KetonePyrazoleDirect formation of pyrazole via elimination. nih.govbeilstein-journals.org
Hydrazinesα,β-Alkynic Aldehydes4-(Phenylselanyl)pyrazolesOne-pot reaction with in situ formation of hydrazones. mdpi.com
Hydrazine Hydrateβ-Arylchalcones3,5-Diaryl-1H-pyrazolesInvolves epoxide intermediate formation. nih.gov

Utilization of β-Enaminones and Related Precursors

β-Enaminones are versatile building blocks in heterocyclic synthesis, including the preparation of pyrazoles. nih.govnih.gov These compounds, which contain both an enamine and a ketone functionality, can react with hydrazines to form pyrazoles. The reaction proceeds through the initial attack of the hydrazine at the carbonyl carbon, followed by cyclization and elimination of an amine. nih.gov This method offers a high degree of regioselectivity.

The use of β-enaminones allows for the synthesis of a wide range of substituted pyrazoles, including those with functionalities that might not be compatible with other synthetic methods. acs.org For instance, novel N-arylpyrazole-containing enaminones have been synthesized and used as key intermediates to produce various heterocyclic systems. nih.govnih.gov

PrecursorReagentProductKey Features
β-EnaminoneHydrazineSubstituted PyrazoleHigh regioselectivity. nih.gov
N-Arylpyrazole-containing enaminonesHydrazine hydrateBipyrazolesSynthesis of complex heterocyclic systems. nih.govnih.gov
β-Enamino diketonesN-mono-substituted hydrazines5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylatesRegioselective synthesis of complex pyrazoles. nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.orgmdpi.com This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation.

One-Pot Synthetic Protocols for Pyrazoles

One-pot syntheses of pyrazoles via MCRs have gained considerable attention. beilstein-journals.orgmdpi.com These protocols often involve the in situ generation of a key intermediate, such as a 1,3-dicarbonyl compound or an α,β-unsaturated system, which then reacts with a hydrazine to form the pyrazole ring. nih.govbeilstein-journals.org

For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can be used to synthesize highly substituted pyrazoles. beilstein-journals.org Similarly, pyrano[2,3-c]pyrazoles can be synthesized through a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. mdpi.com These one-pot methods often utilize catalysts to promote the reaction and improve yields. acs.orgrsc.org

Reaction TypeReactantsProductKey Features
Three-componentAldehydes, β-ketoesters, hydrazinesPersubstituted pyrazolesEfficient synthesis of highly substituted pyrazoles. beilstein-journals.org
Four-componentAldehydes, malononitrile, β-ketoesters, hydrazine hydratePyrano[2,3-c]pyrazolesDomino reaction leading to fused heterocyclic systems. mdpi.comrsc.org
Three-componentArylglycines, alkynes, nitrosating agent1,4-Disubstituted pyrazolesIn situ sydnone (B8496669) formation followed by cycloaddition. acs.org
Three-componentKetones, aldehydes, hydrazine monohydrochloride3,5-Disubstituted and 3,4,5-trisubstituted pyrazolesIn situ pyrazoline formation and subsequent oxidation. thieme-connect.com

In Situ Generation of Reactive Intermediates

One common approach is the in situ formation of 1,3-dicarbonyl compounds from enolates and carboxylic acid chlorides, which then react with hydrazines. nih.govbeilstein-journals.org Another strategy involves the in situ generation of α,β-unsaturated carbonyl compounds through Knoevenagel condensation of aldehydes and active methylene (B1212753) compounds, followed by reaction with a hydrazine. beilstein-journals.org The in situ formation of diazo compounds from tosylhydrazones, which then undergo cycloaddition reactions, is another powerful technique for pyrazole synthesis. nih.gov

Intermediate Generation MethodReactantsIntermediateFinal Product
Acylation of EnolatesEnolate, Carboxylic acid chloride, Hydrazine1,3-DiketonePyrazole
Knoevenagel CondensationAldehyde, Active methylene compound, Hydrazineα,β-Unsaturated carbonylPyrazole
Bamford-Stevens ReactionTosylhydrazone saltDiazo compoundPyrazole

1,3-Dipolar Cycloaddition Approaches

1,3-Dipolar cycloaddition is a powerful and widely employed method for the synthesis of five-membered heterocyclic rings like pyrazoles. This approach involves the reaction of a 1,3-dipole with a dipolarophile, typically an alkyne or an alkene, to form the pyrazole or pyrazoline ring, respectively. wikipedia.org

Diazo Compounds with Alkynes and Alkenes

The reaction of diazo compounds with alkynes is a classic and efficient method for the synthesis of pyrazoles. rsc.org This [3+2] cycloaddition reaction is often highly regioselective and can be performed under catalyst-free conditions, simply by heating the reactants. rsc.org For instance, the reaction of α-diazocarbonyl compounds with alkynes can proceed under solvent-free conditions to afford pyrazoles in high yields. rsc.org The use of diazo compounds, such as diazomethane (B1218177) or its derivatives, with alkynes or alkenes provides a direct route to the pyrazole or pyrazoline core, respectively. wikipedia.org The reaction with alkenes initially forms pyrazolines, which can then be oxidized to the corresponding pyrazoles. wikipedia.org The versatility of this method allows for the synthesis of a variety of functionalized pyrazoles by choosing appropriately substituted diazo compounds and alkynes. nih.gov

For example, the cycloaddition of diazophosphonates with alkynes has been shown to be an effective route to N-H pyrazoles. researchgate.net Similarly, the reaction of ethyl diazoacetate with α-methylene carbonyl compounds leads to the formation of pyrazole-5-carboxylates. nih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition using Diazo Compounds

Diazo CompoundDipolarophileProductReference
Diazo(phenyl)methanetrans-diethyl glutaconatePyrazole wikipedia.org
α-Diazocarbonyl compoundsAlkynesSubstituted Pyrazoles rsc.org
DiazophosphonatesAlkynesN-H Pyrazoles researchgate.net
Ethyl diazoacetateα-Methylene carbonyl compoundsPyrazole-5-carboxylates nih.gov
Sulfoximine diazo compoundsAlkynesPyrazolesulfoximines acs.org

This table is for illustrative purposes and does not represent an exhaustive list.

Nitrilimine Cycloadditions

Nitrilimines, which are typically generated in situ from hydrazonoyl halides, are another important class of 1,3-dipoles for pyrazole synthesis. nih.gov These reactive intermediates readily undergo cycloaddition reactions with alkynes and alkenes to furnish pyrazoles and pyrazolines. nih.govresearchgate.net The in situ generation of nitrilimines avoids the need to handle these often unstable species. nih.gov

A common method for generating nitrilimines involves the treatment of hydrazonoyl chlorides with a base. nih.gov The subsequent cycloaddition with a suitable dipolarophile provides a regioselective route to substituted pyrazoles. nih.gov For example, the reaction of in situ generated diphenylnitrilimine with an alkene yields a 1,3,5-substituted pyrazole. nih.gov This methodology has been utilized in multicomponent reactions, further enhancing its synthetic utility. nih.gov

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool for the synthesis of pyrazoles, offering alternative and often more efficient routes compared to classical methods. These catalytic systems enable a variety of transformations, including cross-coupling reactions, oxidative cyclizations, and dehydrogenative couplings.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly effective for the synthesis of aryl- and heteroaryl-substituted pyrazoles. rsc.orgnih.gov This reaction involves the coupling of a pyrazole halide (or triflate) with a boronic acid or its ester in the presence of a palladium catalyst and a base. researchgate.netnih.gov The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of substituents onto the pyrazole ring. rsc.orgnih.gov

The reaction conditions for Suzuki-Miyaura coupling of pyrazoles have been optimized to accommodate a variety of substrates, including unprotected nitrogen-rich heterocycles. nih.gov The choice of palladium catalyst and ligands is crucial for achieving high yields and preventing side reactions. mit.eduacs.org For example, the use of specific phosphine (B1218219) ligands can facilitate the coupling of challenging substrates. mit.edu This methodology has been successfully applied to the synthesis of biologically active pyrazole derivatives. nih.govnih.gov

Table 2: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for Pyrazole Synthesis

Pyrazole SubstrateCoupling PartnerCatalyst/LigandProductReference
4-Bromo-3,5-dinitro-1H-pyrazoleAryl/heteroaryl boronic acidsXPhos Pd G24-Substituted-3,5-dinitropyrazoles rsc.org
4-Iodo pyrazolesOrganozinc halidesPd(II) catalyst4,4'-Bipyrazoles nih.gov
Halogenated pyrazolesAryl boronic acidsPd(PPh₃)₄Aryl-substituted pyrazoles researchgate.net
Bromoimidazoles/BromopyrazolesAminesPd/tBuBrettPhosAmino-substituted pyrazoles mit.edu

This table is for illustrative purposes and does not represent an exhaustive list.

Copper-Promoted Oxidative Cyclizations

Copper-catalyzed or -promoted reactions provide a valuable alternative for the synthesis of pyrazoles. These methods often proceed via oxidative cyclization pathways. For instance, a copper-promoted aerobic oxidative [3+2] cycloaddition reaction of N,N-disubstituted hydrazines with alkynoates has been developed for the synthesis of substituted pyrazoles. researchgate.netorganic-chemistry.org This reaction utilizes inexpensive and readily available copper(I) oxide as the promoter and air as the green oxidant. researchgate.net

Another approach involves the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones. organic-chemistry.orgacs.org This method leads to the formation of pyrazole derivatives through a process involving a hydrazonyl radical and concomitant C=C bond cleavage. acs.org Copper catalysis has also been employed in the dimerization of 5-aminopyrazoles to produce pyrazole-fused pyridazines and pyrazines through direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.com

Ruthenium-Catalyzed Dehydrogenative Coupling Reactions

Ruthenium-catalyzed reactions, particularly acceptorless dehydrogenative coupling (ADC), represent an environmentally friendly and atom-economical approach to pyrazole synthesis. organic-chemistry.orgnih.gov These reactions typically involve the coupling of alcohols with hydrazines, producing water and hydrogen gas as the only byproducts. organic-chemistry.orgnih.gov

A notable example is the ruthenium-catalyzed divergent acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines to selectively synthesize pyrazoles. organic-chemistry.orgnih.gov This reaction utilizes a Ru₃(CO)₁₂/NHC-phosphine-phosphine catalytic system and offers high selectivity and broad substrate scope. organic-chemistry.orgnih.gov Similarly, the acceptorless dehydrogenative coupling of allylic alcohols with hydrazines, catalyzed by a ruthenium complex, provides an efficient route to 2-pyrazolines. nih.govorganic-chemistry.orgacs.org

Iron-Catalyzed Regioselective Routes

The use of iron as a catalyst in organic synthesis is a rapidly growing field, driven by its low cost, abundance, and low toxicity compared to precious metals. However, the application of iron catalysis for the specific regioselective synthesis of this compound is not extensively documented in current literature. Research has more broadly focused on iron's role in hydrogenation, oxidation, and cross-coupling reactions. For instance, iron complexes featuring pincer ligands have been developed for the catalytic hydrogenation of carbon dioxide to formate, demonstrating iron's capacity for complex catalytic cycles. acs.org While direct iron-catalyzed N-alkylation of pyrazoles remains a developing area, the principles of iron-catalyzed cross-coupling reactions suggest a potential future pathway for such transformations.

Nickel-Catalyzed Atom-Exchange Processes

Nickel catalysis offers a powerful alternative to traditional palladium-catalyzed cross-coupling reactions, often providing unique reactivity and selectivity. Nickel catalysts are particularly adept at activating a wide range of functional groups, including C-O bonds in esters and ethers, which are typically challenging for palladium. youtube.com These reactions often proceed through various oxidation states of nickel (Ni(0), Ni(I), Ni(II), Ni(III)), enabling diverse mechanistic pathways, including those involving single-electron transfer (SET). youtube.comyoutube.comyoutube.com

A key process relevant to the synthesis of N-alkylated pyrazoles is the nickel-catalyzed C-N cross-coupling. This can be viewed as a form of atom-exchange, where a C-X bond (where X is a halide or other leaving group) is exchanged for a C-N bond. For example, a visible-light-mediated nickel(II)-catalyzed C–N cross-coupling between pyrazoles and arylamines has been developed, offering a green and efficient route to N-arylpyrazoles in water. acs.org A proposed mechanism involves the formation of a Ni(I) intermediate, which participates in a single-electron-transfer process. acs.orgchemrxiv.org

While a specific nickel-catalyzed atom-exchange for the direct synthesis of this compound is not prominently reported, the general efficacy of nickel in Csp³-Csp³ and Csp²-Csp³ coupling suggests its potential. youtube.comchemrxiv.org Such a process would theoretically involve the coupling of an N-deprotonated 5-methyl-1H-pyrazole with a butyl halide, mediated by a nickel catalyst. The catalytic cycle would likely involve oxidative addition of the butyl halide to a Ni(0) or Ni(I) species, followed by transmetalation or reaction with the pyrazole anion, and concluding with reductive elimination to yield the this compound product and regenerate the active nickel catalyst. chemrxiv.org

Functional Group Transformations and Derivatization from Pyrazole Precursors

N-Alkylation and N-Arylation Strategies

The functionalization of the pyrazole nitrogen atoms is a fundamental strategy for creating diverse molecular structures. For an unsymmetrical precursor like 5-methyl-1H-pyrazole, direct alkylation can lead to a mixture of two regioisomers: this compound and 1-butyl-3-methyl-1H-pyrazole. The ratio of these isomers is influenced by the reaction conditions and the steric and electronic properties of the pyrazole ring.

N-Alkylation: Traditional N-alkylation is often performed by deprotonating the pyrazole with a base (e.g., K₂CO₃, NaH) followed by reaction with an alkyl halide (e.g., butyl bromide). semanticscholar.orgacs.org The regioselectivity of this reaction is often poor, but can be influenced by steric hindrance; bulkier substituents at the C5 position can direct alkylation to the N1 position. nih.gov

Modern approaches have sought to improve regioselectivity and mildness:

Acid-Catalyzed Alkylation: A newer method utilizes trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst (e.g., camphorsulfonic acid). This avoids strong bases and high temperatures, with regioselectivity being controlled primarily by steric factors. semanticscholar.orgmdpi.com

Enzymatic Alkylation: Biocatalysis offers exceptional regioselectivity. nih.gov Engineered methyltransferases, in a two-enzyme cascade, can perform alkylations (including methylation, ethylation, and propylation) on pyrazoles with simple haloalkanes, achieving regioselectivity often exceeding 99%. nih.gov

Table 1: Comparison of N-Alkylation Methods for Pyrazoles

Method Reagents & Conditions Selectivity Control Advantages
Classical Basic Pyrazole, Alkyl Halide, Base (K₂CO₃, NaH), Solvent (DMF) Moderate; influenced by sterics Well-established, simple reagents
Acid-Catalyzed Pyrazole, Trichloroacetimidate, Brønsted Acid (CSA), DCE Good; sterically driven Mild conditions, avoids strong base
Enzymatic Pyrazole, Haloalkane, Engineered Transferase Enzymes Excellent (>99%) High regioselectivity, green chemistry

N-Arylation: Attaching an aryl group to the pyrazole nitrogen can be achieved through several catalytic methods. Copper-catalyzed Ullmann-type reactions are a common strategy. acs.org More recently, a visible-light-mediated nickel(II)-catalyzed C–N cross-coupling has been shown to be effective for arylating pyrazoles in water at room temperature. acs.org

Introduction of Carbonyl Functionalities

Introducing carbonyl groups (formyl, acyl, carboxyl) onto the pyrazole ring provides valuable handles for further synthetic elaboration.

Formylation: The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl (-CHO) group onto electron-rich heterocycles like pyrazole. organic-chemistry.orgchemistrysteps.com The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). organic-chemistry.orgnih.govigmpublication.org For N-substituted pyrazoles, formylation occurs with high regioselectivity at the C4 position. arkat-usa.orgmdpi.com

Acylation: The Friedel-Crafts acylation can be used to introduce an acyl (R-C=O) group, also at the C4-position of the pyrazole ring. rsc.org This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which activates an acyl halide or anhydride. wisc.edumasterorganicchemistry.com An asymmetric variant using chiral copper catalysts has been developed for the reaction of 5-aminoisoxazoles with pyrazole-4,5-diones, highlighting modern advancements in this area. rsc.org

Carboxylation: The synthesis of pyrazole carboxylic acids can be achieved through various routes. One common method involves the cyclocondensation of a hydrazine with a β-keto ester derivative, which incorporates the carboxyl group from the start. nih.govresearchgate.net For example, pyrazole-3-carboxylates and pyrazole-5-carboxylates can be synthesized via 1,3-dipolar cycloaddition reactions or cyclization of hydrazone dianions with reagents like diethyl oxalate. mdpi.comnih.gov

Table 2: Methods for Introducing Carbonyl Functionalities into Pyrazoles

Functional Group Reaction Typical Reagents Position of Substitution
Formyl (-CHO) Vilsmeier-Haack POCl₃, DMF C4
Acyl (-COR) Friedel-Crafts Acylation Acyl Halide, Lewis Acid (AlCl₃) C4
Carboxyl (-COOH) Cyclocondensation Hydrazine, β-Keto Ester C3, C4, or C5 (depends on precursor)

Halogenation of the Pyrazole Ring

The introduction of halogen atoms (Cl, Br, I) onto the pyrazole scaffold is a critical transformation, as organohalides are versatile intermediates for cross-coupling reactions.

The direct electrophilic halogenation of the pyrazole ring is highly regioselective. Due to the electronic nature of the pyrazole ring, substitution overwhelmingly occurs at the C4 position. beilstein-archives.org A common and efficient method involves the use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often at room temperature. beilstein-archives.org This approach is a metal-free protocol that provides 4-halogenated pyrazole derivatives in moderate to excellent yields. beilstein-archives.org Mechanistic studies suggest an electrophilic substitution pathway. If the C4 position is already occupied, halogenation can be directed to other positions, such as C3, but this typically requires more forcing conditions or alternative strategies. nih.gov

Table 3: Common Reagents for Halogenation of the Pyrazole Ring

Halogen Reagent Typical Position
Bromine N-Bromosuccinimide (NBS) C4
Chlorine N-Chlorosuccinimide (NCS) C4
Iodine N-Iodosuccinimide (NIS) C4

Aromaticity and Electron Density Distribution Effects on Reactivity

The pyrazole ring in this compound is an aromatic system. mdpi.com This aromaticity is a result of the delocalization of its π-electrons across the five-membered ring, which imparts significant stability to the molecule. smolecule.com The distribution of electron density within this aromatic system is not uniform, which has profound effects on the molecule's reactivity.

Research and spectroscopic analyses, such as 13C-NMR, have shown that the pyrazole ring is a π-excessive system. mdpi.comsemanticscholar.org This means it has a higher electron density than a comparable benzene (B151609) ring. The electron density is particularly high at the C4 position of the pyrazole ring. mdpi.comsemanticscholar.org This enrichment makes the C4 position the most nucleophilic carbon atom and, therefore, the most susceptible site for attack by electrophiles. Conversely, the C3 and C5 positions are considered more electrophilic in nature. mdpi.com The substituents—a butyl group at N1 and a methyl group at C5—also influence reactivity through steric and electronic effects. The butyl group, for instance, can introduce steric hindrance that may affect the approach of reactants.

Electrophilic Substitution Reactions on the Pyrazole Ring

Given its electron-rich nature, the pyrazole ring readily undergoes electrophilic aromatic substitution (EAS) reactions. Computational models and experimental evidence have been used to predict and confirm the regioselectivity of these reactions. rsc.orgresearchgate.net

Electrophilic substitution on the pyrazole ring of compounds like this compound occurs with high regioselectivity at the C4 position. chemrxiv.orgvulcanchem.com This preference is a direct consequence of the high electron density localized at this carbon. mdpi.comsemanticscholar.org Theoretical calculations, such as the RegioSQM method, predict that the arenium ion (or sigma complex) intermediate formed by electrophilic attack at C4 is significantly more stable than the intermediates formed by attack at other positions. rsc.orgresearchgate.net This pronounced stability of the C4-intermediate directs the substitution almost exclusively to this site. researchgate.netchemrxiv.org A practical example is the synthesis of pyrazole-4-sulfonyl chlorides, which involves an electrophilic substitution reaction at the 4-position.

Nucleophilic Attack at Pyrazole Positions (e.g., Positions 3 and 5)

The substituents can also influence the susceptibility to nucleophilic attack. A bulky group like a tert-butyl group can provide steric protection, making a nucleophilic attack on the ring more difficult. In some cases, strong nucleophiles like organolithium reagents can attack the ring or its substituents. The lithiation of methyl-substituted azoles can occur at the methyl group (a process called lateral lithiation) or, in some cases, lead to ring cleavage through nucleophilic attack, particularly in systems containing N-S bonds. cdnsciencepub.com

Hydrolysis Reactions of Pyrazole Derivatives

Derivatives of this compound that contain hydrolyzable functional groups can undergo hydrolysis under various conditions. The stability of the pyrazole ring itself is generally high, but its substituents can be reactive. For instance, pyrazole-5-carbonyl chlorides can be hydrolyzed in the presence of water to yield the corresponding carboxylic acids. cymitquimica.com Similarly, ester groups attached to the pyrazole ring can be hydrolyzed, often using a base like sodium hydroxide (B78521) in an alcoholic solution. arkat-usa.orggoogle.com

Amide and carbamate (B1207046) functionalities on the pyrazole ring can also be cleaved through hydrolysis. The hydrolysis of a tert-butyl carbamate group on a pyrazole derivative has been achieved using strong acids like trifluoroacetic acid. google.com These reactions are crucial for the deprotection or transformation of functionalized pyrazole intermediates in multi-step syntheses. arkat-usa.org

Reduction and Oxidation Pathways

The this compound scaffold can be subjected to both reduction and oxidation reactions, typically involving its substituents or the ring itself under specific conditions. evitachem.com

Reduction Reactions: Functional groups attached to the pyrazole ring can be selectively reduced. For example, a carbonyl chloride group can be reduced to a methanol (B129727) group. Another common transformation is the reduction of an imine substituent on the pyrazole ring to an amine, often accomplished using reducing agents like sodium borohydride (B1222165). mdpi.com

Oxidation Reactions: The pyrazole ring system can be oxidized. smolecule.com One potential pathway is the oxidation of one of the ring's nitrogen atoms to form a pyrazole N-oxide. Additionally, pyrazoline precursors can be oxidized to the aromatic pyrazole state using reagents such as bromine or a mixture of DMSO and oxygen. organic-chemistry.org Laccase-catalyzed oxidation reactions involving pyrazole derivatives have also been documented. smolecule.com

Acylation and Sulfonylation Reactions

The presence of reactive sites on the pyrazole ring and its substituents allows for acylation and sulfonylation reactions, which are key methods for creating more complex molecules.

Acylation: Acyl groups can be introduced onto the pyrazole scaffold. Pyrazole derivatives with nucleophilic groups, such as amines, can be readily acylated. arkat-usa.org For example, the acylation of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole can result in N-acylated or even N,O-diacylated products. arkat-usa.org Conversely, pyrazole derivatives like 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride are effective acylating agents themselves, used to introduce the pyrazole moiety into other molecules.

Sulfonylation: Sulfonylation reactions are important for synthesizing pyrazole-based sulfonamides. Pyrazole-4-sulfonyl chlorides are common intermediates for this purpose. These compounds react with a variety of nucleophiles (such as amines) to form the corresponding sulfonamide derivatives. The sulfonyl chloride group is highly reactive, facilitating these coupling reactions.

Ring-Opening Reactions and Skeletal Rearrangements

The inherent stability of the pyrazole ring means that ring-opening and skeletal rearrangement reactions are not common and typically require significant energy input or specific reagents to overcome the aromatic stabilization. Nevertheless, several pathways for such transformations have been documented for related pyrazole compounds.

One potential pathway for ring-opening involves the reaction with strong bases. It has been noted that deprotonation at the C3 position of the pyrazole ring in the presence of a strong base can lead to ring cleavage. pharmaguideline.comchemicalbook.com For this compound, this would involve the abstraction of a proton from the C3 position, which is less likely than C4 but can be induced under harsh conditions.

Thermolysis and photolysis represent other potential routes for inducing rearrangements in pyrazole-related structures. For instance, the thermal decomposition of 1-pyrazolines, which are partially saturated analogs of pyrazoles, is a well-known method for generating cyclopropanes via the extrusion of nitrogen gas. cdnsciencepub.comacs.org While this compound is aromatic, extreme thermal or photochemical conditions could potentially lead to fragmentation or rearrangement. Photochemical irradiation of pyrimidine (B1678525) N-oxides has been shown to result in electrocyclization and the formation of pyrazole derivatives, indicating the possibility of ring interconversions under photochemical conditions. wur.nl

Skeletal editing, a modern synthetic strategy, has demonstrated the interconversion of heterocyclic systems. For example, methods have been developed for the ring expansion of pyrazoles into pyrimidines. d-nb.info This type of transformation represents a significant skeletal rearrangement. One such method involves the reaction of pyrazoles with α-chlorodiazirines, which proceeds through a proposed ylide intermediate that fragments and cyclizes to the expanded pyrimidine ring. rsc.org

Furthermore, the formation of pyrazolium (B1228807) salts by reaction with electrophiles can activate the pyrazole ring towards nucleophilic attack, which may culminate in ring-opening. acs.org An overview of potential ring-opening and rearrangement reactions based on analogous systems is provided in the table below.

Transformation TypeReactant(s)ConditionsProduct(s)Reference(s)
Ring Expansion Pyrazole, α-chlorodiazirineNot specifiedPyrimidine d-nb.inforsc.org
Ring Opening PyrimidineHydrazine, 200°CPyrazole escholarship.org
Skeletal Rearrangement Norbornadiene-fused pyrazolesBromine or p-nitrobenzenesulfenyl chlorideSkeletally rearranged adducts rsc.org
Thio-Claisen Rearrangement Pyrazole sulfoxidesNot specifiedortho-allylated pyrazoles nih.gov
Thermal Decomposition 3,3,5,5-tetramethyl-4-methylene-1-pyrazolineThermal2,2-dimethylisopropylidenecyclopropane cdnsciencepub.com

Detailed research into the reactions of other heterocyclic systems has also provided insights into potential rearrangement pathways. For instance, an unprecedented method for the synthesis of 4-alkyl N-arylpyrazoles involves the ring-opening of unsaturated pyrrolinium ions followed by cyclization. nih.govacs.orgacs.org This suggests that ring-opening of one heterocycle can be a viable strategy for the construction of a pyrazole ring, highlighting the dynamic nature of these systems under certain reaction conditions.

Advanced Spectroscopic and Structural Characterization of 1 Butyl 5 Methyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. For 1-butyl-5-methyl-1H-pyrazole, a comprehensive analysis using one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) techniques allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the butyl group, the methyl group, and the pyrazole (B372694) ring. Based on data from closely related structures, such as benzyl (B1604629) 1-butyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylate, the assignments for the butyl and methyl protons can be reliably predicted. rsc.org

The n-butyl group protons would appear as:

A triplet for the terminal methyl group (CH₃) protons around δ 0.94 ppm.

A multiplet for the subsequent methylene (B1212753) (CH₂) protons at approximately δ 1.30-1.41 ppm.

A multiplet for the third methylene (CH₂) protons at around δ 1.75-1.87 ppm.

A triplet for the methylene protons attached to the pyrazole nitrogen (N-CH₂) at a downfield-shifted position, approximately δ 4.08 ppm, due to the deshielding effect of the nitrogen atom. rsc.org

The methyl group at the C5 position of the pyrazole ring is expected to resonate as a sharp singlet at approximately δ 2.55 ppm. rsc.org The two protons on the pyrazole ring, H3 and H4, would appear as distinct singlets or doublets, with their exact chemical shifts influenced by the solvent and electronic environment.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Butyl-CH₃~0.94Triplet~7.4
Butyl-CH₂~1.30-1.41Multiplet-
Butyl-CH₂~1.75-1.87Multiplet-
N-CH₂~4.08Triplet~7.4
Pyrazole-C5-CH₃~2.55Singlet-
Pyrazole-H4VariesSinglet/Doublet-
Pyrazole-H3VariesSinglet/Doublet-

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct carbon signals are expected. Analysis of related compounds indicates specific chemical shift regions for the different carbon types. rsc.orgmdpi.com

The butyl group carbons would be observed at:

~δ 13.6 ppm for the terminal methyl carbon.

~δ 19.8 ppm and ~δ 31.9 ppm for the two central methylene carbons.

~δ 49.0 ppm for the methylene carbon bonded to the N1 atom. rsc.org

The pyrazole ring carbons typically resonate in a wide range. The C5-methyl carbon is predicted to appear at approximately δ 11.3 ppm. rsc.org The pyrazole ring carbons themselves (C3, C4, and C5) have characteristic shifts that confirm the substitution pattern. researchgate.net

Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, which simplifies the assignment process. A DEPT-135 experiment, for instance, would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups, while quaternary carbons would be absent.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135 Signal
Butyl-CH₃~13.6Positive
Butyl-CH₂~19.8Negative
Butyl-CH₂~31.9Negative
N-CH₂~49.0Negative
Pyrazole-C5-CH₃~11.3Positive
Pyrazole-C4VariesPositive
Pyrazole-C3VariesPositive
Pyrazole-C5VariesQuaternary (Absent)

Two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are essential for confirming the structural assignments of complex molecules. science.govipb.pt

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the butyl group, showing correlations between adjacent CH₂ and CH₃ groups.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, allowing for the definitive assignment of each proton signal to a specific carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing the connectivity across the entire molecule by showing correlations between protons and carbons that are two or three bonds away. For example, HMBC would show a correlation from the N-CH₂ protons of the butyl group to carbons C3 and C5 of the pyrazole ring, and from the C5-methyl protons to C4 and C5, confirming the 1,5-substitution pattern. researchgate.net

Annular prototropic tautomerism is a well-documented phenomenon in N-unsubstituted pyrazoles, where the proton on the nitrogen atom can rapidly exchange between the two nitrogen atoms (N1 and N2). cdnsciencepub.comresearchgate.net This equilibrium results in a time-averaged structure on the NMR timescale under normal conditions. researchgate.net However, in this compound, the presence of the butyl substituent on the N1 nitrogen atom "fixes" the structure. nih.gov This N-alkylation eliminates the possibility of annular tautomerism, as there is no mobile proton on a ring nitrogen to facilitate the equilibrium. Therefore, this compound exists as a single, stable tautomer, and the investigation of tautomeric equilibria is not applicable to this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight.

The fragmentation of the molecular ion is often predictable. For N-alkylated pyrazoles, a common fragmentation pathway is the cleavage of the alkyl chain. libretexts.org Alpha-cleavage next to the nitrogen atom could lead to the loss of a propyl radical (•C₃H₇), resulting in a significant fragment. Subsequent losses of smaller alkyl fragments from the butyl chain are also expected. The fragmentation pattern provides corroborating evidence for the structure determined by NMR. Predicted mass spectrometry data for the related 1-butyl-5-(chloromethyl)pyrazole shows a [M+H]⁺ peak, indicating this is a common ionization behavior. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Value Identity Notes
138[M]⁺Molecular Ion
95[M - C₃H₇]⁺Loss of propyl radical via alpha-cleavage

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to four or more decimal places. mdpi.com This precision allows for the unambiguous determination of the compound's elemental formula. For this compound, HRMS would be used to confirm the molecular formula as C₈H₁₄N₂ by matching the experimentally measured mass to the calculated exact mass. rsc.orgnih.gov This technique is critical for distinguishing between isomers and confirming the identity of a newly synthesized compound. doi.org

Electrospray Ionization (ESI-MS) Applications

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used for the characterization of various compounds, including pyrazole derivatives. In the context of substituted pyrazoles, ESI-MS is frequently employed to determine the molecular weight and confirm the structure of newly synthesized compounds. For instance, high-resolution mass spectrometry (HRMS) using an ESI source has been successfully utilized to characterize derivatives of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine. mdpi.comresearchgate.net This technique provides precise mass measurements, which are crucial for confirming the elemental composition of the target molecules. mdpi.comresearchgate.net

The application of ESI-MS extends to the analysis of more complex systems involving pyrazole moieties. For example, it has been used to identify the products of reactions involving pyrazole derivatives, such as in the synthesis of pyrazole-containing sulfonamides. acs.org In one study, ESI-MS was used in both positive and negative ionization modes to scan a mass range of 100–500 Da, facilitating the identification of the synthesized compounds. acs.org This highlights the versatility of ESI-MS in handling different types of pyrazole-based molecules and providing essential data for their structural elucidation.

Furthermore, ESI-MS is instrumental in the study of pyrazole-containing ligands and their metal complexes. The technique allows for the determination of the mass of the resulting coordination compounds, offering insights into their stoichiometry and composition. While direct ESI-MS data for this compound is not extensively detailed in the provided results, the widespread application of this technique for analogous pyrazole structures underscores its importance in the analytical toolkit for this class of compounds.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a key method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For pyrazole derivatives, FT-IR spectra provide valuable information about the vibrations of different chemical bonds, which helps in confirming their molecular structure.

In studies of related pyrazole compounds, FT-IR has been used to identify characteristic vibrational bands. For example, in a derivative of 1-(tert-butyl)-3-methyl-1H-pyrazole, a strong absorption band corresponding to the C=O stretch was observed at 1778 cm⁻¹, while a C-Cl stretch was identified at 730 cm⁻¹. Similarly, for 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, the FT-IR spectrum showed a distinct N-H stretching vibration at 3243 cm⁻¹, C=N pyrazole stretching at 1611 cm⁻¹, and C=C stretching at 1558 cm⁻¹ and 1506 cm⁻¹. mdpi.com

The FT-IR spectrum of N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide revealed strong absorption bands for asymmetric and symmetric SO₂ stretching at 1363 cm⁻¹ and 1170 cm⁻¹, respectively. mdpi.com The C=C and C=N stretching vibrations were observed to overlap at 1595 cm⁻¹. mdpi.com These examples demonstrate that FT-IR is a crucial technique for the structural confirmation of pyrazole derivatives by identifying their key functional groups. mdpi.commdpi.comstrath.ac.uk

Table 1: Characteristic FT-IR Absorption Bands for Substituted Pyrazole Derivatives

Functional GroupVibrational ModeWavenumber (cm⁻¹)Compound Reference
C=OStretch17781-(Tert-butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride
C-ClStretch7301-(Tert-butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride
N-HStretch32433-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine mdpi.com
C=N (pyrazole)Stretch16113-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine mdpi.com
C=CStretch1595-15063-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine mdpi.com, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide mdpi.com
SO₂Asymmetric Stretch1363N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide mdpi.com
SO₂Symmetric Stretch1170N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide mdpi.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been applied to various pyrazole derivatives to unambiguously establish their molecular structures and conformations.

For instance, the crystal structure of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate was determined by a single-crystal X-ray study. nih.gov This analysis revealed that the compound crystallizes in the monoclinic space group P2₁/c. nih.govconsensus.app The study also determined the dihedral angle between the pyrazole ring and the piperidine (B6355638) ring to be 33.4 (1)°. nih.gov

Table 2: Crystallographic Data for Selected Pyrazole Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate nih.govC₁₄H₂₃N₃O₂MonoclinicP2₁/c11.35611.73511.245100.2241474.84
Ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate consensus.appC₁₄H₂₀N₄O₃SMonoclinicP2₁/c12.19412.90911.60790.1831827.24

The solid-state structures of pyrazole derivatives are often governed by a variety of intermolecular interactions, with hydrogen bonding playing a particularly important role in the formation of supramolecular architectures. The pyrazole ring itself contains both hydrogen bond donor (N-H) and acceptor (N) sites, facilitating the formation of robust intermolecular connections.

In the crystal structure of 7-amino-2-tert-butyl-5-methylpyrazolo[1,5-a]pyrimidine, molecules are linked by two independent N—H⋯N hydrogen bonds, creating a three-dimensional framework. iucr.org This demonstrates how subtle changes in substituents can significantly influence the resulting supramolecular structures. iucr.org Another example is seen in a co-crystal involving a pyrazole-carbothioamide, where N–H···O=C, N–H···OMe, and N–H···S hydrogen bonds are observed, with different combinations of these interactions present in different crystalline forms. mdpi.com

Crystal packing describes how molecules are arranged in a crystal lattice, and polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Both are critical aspects of solid-state chemistry and are influenced by intermolecular forces.

Studies on pyrazole derivatives have revealed different packing arrangements and instances of polymorphism. For example, minor changes in substituents on a pyrazole core can lead to significant alterations in crystallization behavior, resulting in different space groups and packing motifs. iucr.org The investigation of a dipyrazolopyrimidine derivative showed isostructural dimorphism, where two different crystalline forms (pale pink and yellow) adopted similar monoclinic systems but with slight differences in their intermolecular interactions and packing efficiency. mdpi.com

The concept of conformational polymorphism, where the same molecule adopts different conformations in different crystal forms, is also relevant. acs.org The way molecules pack can be described by the crystallographic unit cell and symmetry operations. acs.org The study of different crystalline forms, or polymorphs, is crucial as they can exhibit different physical properties. While specific studies on the polymorphism of this compound were not found, the research on related compounds highlights the importance of investigating crystal packing and the potential for polymorphic behavior in this class of molecules. iucr.orgmdpi.comacs.org

Computational Chemistry and Theoretical Investigations of 1 Butyl 5 Methyl 1h Pyrazole

Tautomeric Preference and Energy Barrier Calculations

For pyrazoles that are unsubstituted on the nitrogen atom, the phenomenon of annular tautomerism is a key area of investigation. This process involves the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring, leading to two distinct tautomeric forms. The relative stability of these tautomers is highly dependent on the nature and position of the substituents on the carbon atoms of the ring.

In the case of 1-butyl-5-methyl-1H-pyrazole, the pyrazole ring is substituted at the N1 position with a butyl group. This substitution precludes the possibility of annular tautomerism that is observed in N-unsubstituted pyrazoles. The presence of the butyl group on one of the nitrogen atoms effectively "locks" the tautomeric form. Therefore, computational studies on this specific molecule would not focus on the tautomeric equilibrium of the pyrazole ring itself, but rather on other aspects of its molecular structure.

However, related research on N-unsubstituted pyrazoles provides valuable context. For instance, theoretical calculations, often employing Density Functional Theory (DFT), have been used to determine the energy differences and activation barriers for proton transfer in various substituted pyrazoles. nih.govmdpi.com These studies have shown that the energy barriers for intramolecular proton transfer can be quite high, often in the range of 47.8–55.5 kcal/mol. mdpi.com The presence of substituents significantly influences the relative stability of the potential tautomers. For example, in 3(5)-substituted pyrazoles, alkyl groups such as methyl and tert-butyl have been found to generally favor the 5-substituted tautomer.

While direct tautomerism of the pyrazole ring is not a factor for this compound, computational methods can be employed to investigate other potential isomeric forms or the energetic landscape of reactions involving this compound.

Conformational Analysis of Substituents and Ring Dynamics

The butyl group attached to the N1 position of the pyrazole ring can adopt various conformations due to rotation around its C-C single bonds. A systematic conformational analysis would typically involve rotating the dihedral angles along the butyl chain to identify low-energy conformers. The relative energies of these conformers determine their population at a given temperature. It is generally expected that staggered conformations will be energetically favored over eclipsed conformations to minimize steric hindrance.

Theoretical studies on similar N-alkylated heterocyclic systems often reveal the presence of multiple low-energy conformers. For instance, DFT calculations on a methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate identified two low-energy conformers that differ in the orientation of the Boc group, with an energy difference of 1.2 kcal/mol. smolecule.com While this is a more complex system, the principle of identifying and comparing the energies of different rotational isomers applies to the butyl group of this compound as well.

The pyrazole ring itself is a planar aromatic system. nih.gov However, the substituents can influence its electronic structure and vibrational modes. The methyl group at the C5 position is a relatively simple substituent with free rotation around its C-C bond. Computational frequency calculations can provide insights into the vibrational modes of the entire molecule, including the stretching and bending frequencies of the pyrazole ring and its substituents.

Furthermore, the orientation of the butyl group relative to the pyrazole ring is a key conformational feature. The rotation around the N1-C(butyl) bond will have an associated energy barrier. Computational studies on related N-aryl pyrazoles have explored the rotational barriers of the aryl groups, and similar calculations could be performed for the butyl group in this compound to understand the flexibility of this linkage.

While specific computational data for this compound is not extensively available in the reviewed literature, the principles derived from studies on analogous substituted pyrazoles provide a solid framework for predicting its conformational behavior. Detailed theoretical investigations would be necessary to quantify the energy barriers and relative stabilities of the different conformers of this particular molecule.

Coordination Chemistry of 1 Butyl 5 Methyl 1h Pyrazole As a Ligand

Design and Synthesis of 1-butyl-5-methyl-1H-pyrazole-Derived Ligands

The design of ligands based on the this compound scaffold often involves introducing additional donor groups to create multidentate chelating agents. This enhances the stability and structural diversity of the resulting metal complexes.

A notable example is the synthesis of 1-n-butyl-2-((5-methyl-1H-pyrazole-3-yl)methyl)-1H-benzimidazole (L) . This ligand is designed by functionalizing a benzimidazole (B57391) derivative with a pyrazole (B372694) unit. researchgate.net The synthesis involves linking the benzimidazole and pyrazole moieties through a methylene (B1212753) bridge, creating a flexible ligand capable of coordinating to metal centers through multiple nitrogen atoms. researchgate.net This design strategy leverages the established coordinating ability of both pyrazole and benzimidazole rings to create potent chelating agents for transition metal ions. researchgate.net

Another synthetic approach involves the derivatization of the pyrazole ring itself. For instance, 5-(butylamino)-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde was synthesized from 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde and butylamine (B146782) using microwave irradiation, with caesium carbonate acting as a catalyst. nih.gov This method highlights the "caesium effect" in promoting C-N bond formation to yield functionalized pyrazole derivatives. nih.gov

Table 1: Examples of Synthesized Ligands Derived from Substituted Pyrazoles
Ligand NameParent Pyrazole StructureSynthetic Method HighlightsReference
1-n-butyl-2-((5-methyl-1H-pyrazole-3-yl)methyl)-1H-benzimidazoleThis compound (conceptual)Functionalization of benzimidazole with a pyrazole unit. researchgate.net
5-(butylamino)-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde3-methyl-1-(pyridin-2-yl)-1H-pyrazoleMicrowave-assisted C-N bond formation using caesium carbonate. nih.gov

Formation of Transition Metal Complexes

Ligands derived from this compound readily form complexes with a range of transition metals. The nuclearity of these complexes, whether mononuclear, dinuclear, or polynuclear, is influenced by the ligand's structure, the metal-to-ligand ratio, and the specific reaction conditions.

Mononuclear complexes are typically formed when the ligand can satisfy the coordination sphere of a single metal ion. The ligand 1-n-butyl-2-((5-methyl-1H-pyrazole-3-yl)methyl)-1H-benzimidazole (L) has been used to synthesize mononuclear complexes with cobalt(II) and zinc(II). researchgate.net

The general synthesis involves the reaction of the ligand (L) with a metal chloride salt (e.g., CoCl₂ or ZnCl₂) in a suitable solvent. This straightforward approach leads to the formation of complexes with the general formula [ML]Cl₂. researchgate.net For example, the complex [CoL]Cl₂ (C1) was synthesized and characterized, demonstrating the capacity of the ligand to form stable, monomeric coordination compounds. researchgate.net

Dinuclear complexes, where two metal centers are bridged by one or more ligands, can also be synthesized using pyrazole-derived ligands. The formation of such structures is often directed by the ligand's geometry and the choice of metal salt and reaction conditions.

Using the same ligand L , dinuclear copper(II) complexes have been prepared. The reaction of L with copper(II) chloride led to the formation of the dinuclear complex [Cu(Cl)(μ-Cl)(L)]₂ (C3) . research-nexus.netresearchgate.net In this structure, two copper centers are bridged by chloride ions.

Interestingly, a reaction of L first with iron(II) chloride and subsequently with copper(II) nitrate (B79036) resulted in a co-crystal containing two different dinuclear copper complexes: [Cu(NO₃)(μ-Cl)(L')]₂ (C1) and [Cu(NO₃)(μ-NO₃)(L')]₂ (C2) . A notable feature of this reaction is the in-situ oxidation of the ligand's methylene bridge to a carbonyl group, forming a new ligand, L'. research-nexus.netresearchgate.net This demonstrates how the metal-mediated reaction can alter the ligand itself, leading to novel complex structures.

Table 2: Synthesized Metal Complexes with a this compound-Derived Ligand
Complex FormulaMetal IonNuclearityKey Structural FeatureReference
[CoL]Cl₂Co(II)MononuclearLigand (L) chelates a single metal center. researchgate.net
[Cu(Cl)(μ-Cl)(L)]₂Cu(II)DinuclearTwo copper centers bridged by chloride ions. research-nexus.net, researchgate.net
[Cu(NO₃)(μ-Cl)(L')]₂Cu(II)DinuclearCo-crystal with oxidized ligand (L'); chloride bridge. research-nexus.net, researchgate.net
[Cu(NO₃)(μ-NO₃)(L')]₂Cu(II)DinuclearCo-crystal with oxidized ligand (L'); nitrate bridge. research-nexus.net, researchgate.net

Spectroscopic Characterization of Metal-Pyrazole Complexes

A combination of spectroscopic techniques is essential for characterizing the synthesized metal complexes. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and mass spectrometry are commonly employed.

For the complexes derived from ligand L , spectroscopic analysis confirmed the coordination of the ligand to the metal centers. researchgate.net In the mononuclear cobalt complex [CoL]Cl₂ , the successful coordination was affirmed through standard spectroscopic methods. researchgate.net

In the case of the dinuclear copper complexes, spectroscopic and single-crystal X-ray diffraction analyses were used in tandem to fully characterize the structures, including the unexpected oxidation of the ligand L to L'. research-nexus.netresearchgate.net Spectroscopic data for pyrazole-based complexes are crucial for understanding the ligand's coordination mode and the electronic environment of the metal ion. For example, in pyrazole complexes, the C=N and C=C stretching frequencies in the IR spectrum and the chemical shifts in ¹H and ¹³C NMR spectra provide significant structural information. mdpi.comtandfonline.com

X-ray Diffraction Studies of Coordination Geometries

The structure of the mononuclear complex [CoL]Cl₂ (C1) was determined by X-ray diffraction, revealing a pseudopolymorphic form. researchgate.net The analysis showed that the cobalt ion is coordinated by the ligand in a specific geometry, leading to the formation of a stable mononuclear species. researchgate.net

For the dinuclear copper complexes, X-ray analysis was pivotal. It not only confirmed the dinuclear nature of [Cu(Cl)(μ-Cl)(L)]₂ (C3) but also elucidated the structures of the co-crystals C1 and C2 , revealing the oxidation of the ligand's methylene linker to a carbonyl. research-nexus.netresearchgate.net These studies provide precise details on the coordination environment of the metal ions and the bridging modes of the ligands and anions.

The crystal structure of 5-(butylamino)-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde showed a nearly planar conformation, with the pyridyl and pyrazole rings inclined at a dihedral angle of 7.94(3)°. This planarity is facilitated by an intramolecular N—H···N hydrogen bond. nih.gov

Applications in Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies

Pyrazole-based ligands are excellent candidates for constructing metal-organic frameworks (MOFs) and supramolecular assemblies due to their rigid structure and specific coordination vectors. researchgate.net The N-H and C-H groups on the pyrazole ring and its substituents can act as hydrogen bond donors, interacting with anions or solvent molecules to build extended networks.

The complexes derived from ligand L demonstrate a rich supramolecular chemistry. researchgate.net

In the crystal structure of [CoL]Cl₂ (C1) , N–H···Cl and C–H···Cl hydrogen bonds lead to the formation of a 2D hydrogen-bonded sheet. researchgate.net

The zinc analogue, [Zn₂L₂]Cl₂ (C3) , forms an orthogonal packing arrangement consisting of a 2D sheet and a pair of 1D chains, also stabilized by hydrogen bonding. researchgate.net

The dinuclear copper complex [Cu(Cl)(μ-Cl)(L)]₂ also features C–H···N and C–H···Cl hydrogen bonding that contributes to its supramolecular structure. research-nexus.net

Development of Scorpionate Ligands from Pyrazoles

The development of scorpionate ligands, a class of tripodal ligands that bind to a metal center in a facial manner, has been a significant area of research in coordination chemistry since their discovery by Swiatoslaw Trofimenko in 1966. core.ac.ukwikipedia.org The name "scorpionate" is derived from the manner in which the ligand appears to grasp the metal with two donor atoms, while a third reaches over to "sting" the metal center. core.ac.uk The most prominent members of this family are the poly(pyrazolyl)borates, commonly known as Tp ligands. wikipedia.org

The versatility of scorpionate ligands stems from the ability to modify their steric and electronic properties by introducing various substituents onto the pyrazole rings. nih.govnih.gov This allows for the fine-tuning of the coordination environment around a metal center, influencing its reactivity and catalytic activity. While direct research on scorpionate ligands derived from this compound is not extensively documented in publicly available literature, the principles of their synthesis and the expected influence of the N-butyl and C5-methyl substituents can be inferred from the extensive body of work on other substituted pyrazoles.

The general synthetic route to poly(pyrazolyl)borate ligands involves the reaction of a pyrazole with an alkali metal borohydride (B1222165), such as potassium borohydride (KBH₄), typically in a solvent-free melt or a high-boiling solvent. core.ac.ukwikipedia.org The reaction proceeds sequentially, with the stepwise substitution of the hydride ions on the borohydride with pyrazolyl groups, evolving hydrogen gas in the process. wikipedia.org

A more recent and milder synthetic methodology involves the reaction of a pyrazolide, formed in situ from the pyrazole and a base like sodium hydride, with a haloborane such as dichloroborane dimethyl sulfide (B99878) complex (BHCl₂·SMe₂). nih.govacs.org This method offers the advantage of proceeding under less harsh conditions and is compatible with a broader range of functional groups on the pyrazole ring. nih.govacs.org

The synthesis of scorpionate ligands from pyrazoles with bulky substituents, such as 5-(1-adamantyl)-3-methyl-1H-pyrazole, has been successfully demonstrated, indicating that the steric hindrance from the 5-methyl group in this compound would not be prohibitive for the formation of the corresponding scorpionate ligand. d-nb.info

Below are tables summarizing general synthetic approaches and examples of substituted pyrazoles used in the development of scorpionate ligands.

Table 1: General Synthetic Routes to Poly(pyrazolyl)borate Ligands

MethodReactantsConditionsProductsCitations
Thermal Method Pyrazole, Alkali Metal Borohydride (e.g., KBH₄)High temperature, solvent-free melt or refluxing in high-boiling solventDihydrobis(pyrazolyl)borate, Hydrotris(pyrazolyl)borate, Tetrakis(pyrazolyl)borate core.ac.ukwikipedia.org
Mild Condition Method Pyrazole, Sodium Hydride, Dichloroborane Dimethyl Sulfide ComplexRoom temperature in a suitable solvent (e.g., toluene, THF)Hydrotris(pyrazolyl)borate nih.govacs.org

Table 2: Examples of Substituted Pyrazoles in Scorpionate Ligand Synthesis

Pyrazole DerivativeResulting Scorpionate Ligand TypePurpose of SubstitutionCitations
3,5-DimethylpyrazoleHydrotris(3,5-dimethylpyrazolyl)borate (Tp*)Increased steric bulk and electron-donating ability researchgate.net
3-tert-ButylpyrazoleHydrotris(3-tert-butylpyrazolyl)borate (TptBu)Enhanced steric protection of the metal center nih.gov
3-PhenylpyrazoleHydrotris(3-phenylpyrazolyl)borate (TpPh)Introduction of electronic and steric effects from the phenyl group etsu.edu
3-(4-benzonitrile)-pyrazoleHydrotris[3-(4-benzonitrile)-pyrazol-1-yl]borateIntroduction of a functional group for further modification or coordination d-nb.info
5-(1-adamantyl)-3-methyl-1H-pyrazoleHydrotris(5-adamantyl-3-methylpyrazolyl)borateCreation of a highly bulky ligand d-nb.info

Catalytic Applications of 1 Butyl 5 Methyl 1h Pyrazole Derivatives

Role of Pyrazole (B372694) Ligands in Homogeneous Catalysis

Pyrazole derivatives are a crucial class of N-heterocyclic compounds that form stable complexes with a variety of transition metals, making them valuable ligands in homogeneous catalysis. researchgate.net The coordination chemistry of pyrazole-based ligands is extensive, with applications in polymerization, oxidation, and coupling reactions. researchgate.net The steric and electronic properties of the pyrazole ring can be fine-tuned by altering the substituents, which in turn influences the catalytic activity and selectivity of the metal complex. tdx.cat For instance, the presence of a bulky tert-butyl group can impact the complexation behavior of the pyrazole with metal ions. smolecule.com

Protic pyrazoles, which have an N-unsubstituted nitrogen, are particularly interesting due to their proton-responsive nature. nih.gov This feature allows for metal-ligand cooperation, where the ligand actively participates in the catalytic cycle. nih.gov Chelation with pincer-type ligands, such as 2,6-bis(1H-pyrazol-3-yl)pyridines, ensures a rigid coordination geometry, which is advantageous for catalytic applications. nih.gov

Recent research has highlighted the use of pyrazole-based ligands in various catalytic systems. For example, copper(II) complexes with in situ-formed pyrazole-based ligands have shown excellent catalytic activity in the oxidation of catechol to o-quinone. mdpi.com The efficiency of these catalysts is dependent on factors such as the nature of the ligand, the counterion of the copper salt, and the solvent used. mdpi.com Furthermore, ruthenium(II) complexes containing pyrazolone-based ligands have been successfully employed in the direct amination of alcohols. researchgate.net

The table below summarizes key findings on the role of pyrazole ligands in homogeneous catalysis.

Catalyst System Reaction Catalyzed Key Findings
Copper(II) salts with in situ pyrazole-based ligands Oxidation of catechol to o-quinone Catalytic activity depends on ligand nature, counterion, and solvent. mdpi.com
Ruthenium(II) pyrazolone (B3327878) complex Direct amination of alcohols Demonstrates the applicability of pyrazolone-based ligands in amination reactions. researchgate.net
Palladium(II) with diphosphine ligands Copolymerization reactions Ligand rigidity and the length of the carbon backbone between phosphorus atoms significantly affect catalytic activity. tdx.cat
Pyrazole-pyridine-pyrazole ruthenium(II) complexes Acceptorless dehydrogenation of primary alcohols High yields for aldehyde formation under mild conditions. smolecule.com

Pyrazole-Based Organocatalysis

Beyond their role as ligands, pyrazole derivatives themselves can function as organocatalysts, offering a metal-free alternative for various organic transformations. researchgate.net Unsaturated pyrazolones, for instance, can participate in reactions with diverse substrates to synthesize spiro-cyclic pyrazolones and fused-pyrazolone heterocycles. researchgate.net The use of bifunctional organocatalysts in these reactions is advantageous as they are readily available and the reactions can often be performed at ambient temperatures. researchgate.net

A notable application of pyrazole-based organocatalysis is in the construction of complex molecular architectures. For example, the Michael addition of azlactones to α,β-unsaturated pyrazolones, followed by aromatization, can lead to enantiomerically and diastereoselectively enriched products in the presence of a suitable organocatalyst. researchgate.net Similarly, organocatalytic methodologies have been developed for the synthesis of other pyrazole derivatives through processes like Michael/hemiketalization/retro-aldol sequences. researchgate.net

The following table presents examples of pyrazole-based organocatalytic reactions.

Reactants Catalyst Product
Unsaturated pyrazolone and azlactone Steviol-derived amine thiourea Enantio- and diastereoselective pyrazole products. researchgate.net
Unsaturated pyrazolone and diarylphosphane oxide Steviol-derived amine thiourea Optically active pyrazole cores. researchgate.net
Cyclic β-diketones, arylglyoxals, and arylhydrazones p-Toluenesulfonic acid (p-TSA) Fully substituted and functionalized pyrazole derivatives. bohrium.com

Applications in Carbon-Carbon Bond Formation Reactions (e.g., Cross-Coupling)

Derivatives of 1-butyl-5-methyl-1H-pyrazole play a role in facilitating carbon-carbon bond formation, a cornerstone of organic synthesis. While direct involvement of this compound in well-known cross-coupling reactions is not extensively documented, the broader family of pyrazole derivatives serves as effective ligands for transition metal catalysts, particularly palladium, which are central to these transformations. tdx.catnih.gov

For instance, in Suzuki-Miyaura cross-coupling reactions, the protection of the pyrazole nitrogen can be crucial for achieving efficient arylation. nih.gov The use of a tert-butoxycarbonyl (BOC) protecting group on a pyrazole amide, followed by reaction with a boronic acid in the presence of a palladium(0) catalyst, has been shown to yield the desired cross-coupled product, albeit with simultaneous deprotection in some cases. nih.gov

The synthesis of polysubstituted pyrazoles can also be achieved through palladium-catalyzed ring-opening reactions of 2H-azirines with hydrazones, demonstrating the versatility of palladium catalysis in constructing the pyrazole core itself. organic-chemistry.org Furthermore, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides another route to a wide range of pyrazole derivatives. organic-chemistry.org

Research has also explored the copper-catalyzed chemoselective dimerization of 5-aminopyrazoles to produce dipyrazole-fused pyridazines and pyrazines, which involves the formation of C-C, C-N, and N=N bonds. mdpi.com

The table below highlights some applications of pyrazole derivatives in C-C bond formation.

Reaction Type Catalyst/Ligand System Substrates Product
Suzuki-Miyaura Cross-Coupling Palladium(0) / Pyrazole-thiophene-based amide Protected pyrazole amide and methylphenyl boronic acid Deprotected arylated pyrazole amide. nih.gov
Ring-Opening/Cycloaddition Palladium 2H-azirines and hydrazones Polysubstituted pyrazoles. organic-chemistry.org
Aerobic Oxidative Cyclization Copper β,γ-Unsaturated hydrazones Pyrazole derivatives. organic-chemistry.org
Dimerization/Annulation Copper(I) Aminopyrazoles Pyridazine-fused pyrazoles. mdpi.com

Catalysis in Functional Group Transformations

The catalytic utility of this compound and its derivatives extends to a variety of functional group transformations. Pyrazole-containing catalysts have been shown to be effective in oxidation, reduction, and other key chemical conversions.

For example, pyrazole-based ligands in combination with copper(II) salts have been utilized for the aerobic oxidation of catechol to o-quinone. mdpi.com The catalytic efficiency of this system is tunable by modifying the ligand structure and reaction conditions. mdpi.com In another application, ruthenium complexes with pyrazole-pyridine-pyrazole ligands have demonstrated high efficiency as catalysts for the acceptorless dehydrogenation of primary alcohols to aldehydes, with yields reaching up to 99% under mild conditions. smolecule.com

The functionalization of the pyrazole ring itself is an active area of research. For instance, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide has been synthesized through a triethylamine-mediated sulfonamidation reaction of the corresponding 5-aminopyrazole. mdpi.com This highlights the potential for creating a diverse library of functionalized pyrazole derivatives for various catalytic and medicinal applications.

The following table provides an overview of functional group transformations catalyzed by pyrazole derivatives.

Transformation Catalyst System Substrate Product
Oxidation Copper(II) / Pyrazole-based ligands Catechol o-Quinone. mdpi.com
Dehydrogenation Ruthenium / Pyrazole-pyridine-pyrazole ligands Primary alcohols Aldehydes. smolecule.com
Sulfonamidation Triethylamine 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. mdpi.com
Condensation Magnesium sulfate 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. researchgate.net

Chemo- and Regioselectivity in Pyrazole-Catalyzed Reactions

Controlling chemo- and regioselectivity is a significant challenge in the synthesis of substituted pyrazoles, especially when using unsymmetrical starting materials. mdpi.com The use of specific catalysts and the careful optimization of reaction conditions are crucial for directing the reaction towards the desired isomer. mdpi.com

In the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines, the reaction can lead to a mixture of regioisomers. acs.org However, it has been demonstrated that the use of fluorinated alcohols as solvents can dramatically improve the regioselectivity of this transformation. acs.org This approach has been successfully applied to the synthesis of fluorinated analogs of the acaricide Tebufenpyrad. acs.org

One-pot multi-component reactions often offer excellent chemo- and regioselectivity. For instance, a one-pot condensation of active methylene (B1212753) reagents, phenylisothiocyanate, and substituted hydrazines has been shown to produce a single N1-substituted pyrazole derivative with high selectivity. nih.gov The reaction conditions proved to be versatile and efficient, and alternative stepwise protocols were found to negatively affect the chemo- and regioselective outcome. nih.gov

The table below presents examples illustrating the control of chemo- and regioselectivity in pyrazole synthesis.

Reaction Key Factor for Selectivity Outcome
Pyrazole formation from 1,3-diketones and methylhydrazine Use of fluorinated alcohols (TFE, HFIP) as solvents Dramatically increased regioselectivity. acs.org
One-pot condensation of active methylene reagents, phenylisothiocyanate, and substituted hydrazines One-pot procedure Highly regio- and chemo-selective formation of a single N1-substituted pyrazole isomer. nih.gov
Cyclocondensation of enaminodiketones with tert-butylhydrazine (B1221602) hydrochloride Nature of reactants Regiospecific formation of 4-substituted 1H-pyrazole-5-carboxylates in very good yields. organic-chemistry.org
I2-mediated oxidative C-N bond formation Metal-free conditions Regioselective synthesis of di-, tri-, and tetrasubstituted pyrazoles from α,β-unsaturated aldehydes/ketones and hydrazine (B178648) salts. organic-chemistry.org

Conclusion and Future Research Perspectives

Summary of Current Research Landscape

Current research on 1-butyl-5-methyl-1H-pyrazole primarily revolves around its synthesis and characterization. The compound is often prepared through the condensation of a β-diketone equivalent with a substituted hydrazine (B178648), a classical and effective method for pyrazole (B372694) ring formation. Spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), have been utilized to confirm its molecular structure. While the fundamental properties are established, the broader application-oriented research remains in its nascent stages. The existing literature provides a solid foundation for its identity and basic preparation, but a deep dive into its potential utility is an area ripe for exploration.

Emerging Synthetic Strategies for Highly Substituted Pyrazoles

The synthesis of pyrazoles has evolved significantly beyond traditional condensation reactions. Modern organic synthesis has ushered in an era of more sophisticated and efficient methods for constructing highly substituted pyrazole rings, which could be adapted for the synthesis of derivatives of this compound.

One promising approach involves transition-metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Heck, and Sonogashira couplings allow for the introduction of a wide variety of substituents onto the pyrazole core with high regioselectivity. For instance, a pre-functionalized pyrazole ring could be coupled with various organoboron, organotin, or terminal alkyne reagents to generate a library of novel compounds.

Another area of intense research is the use of cycloaddition reactions. The [3+2] cycloaddition of nitrile imines with alkynes or alkenes offers a direct and atom-economical route to pyrazoles. The development of catalytic and asymmetric versions of these reactions is a particularly exciting frontier, as it would enable the enantioselective synthesis of chiral pyrazole derivatives.

Flow chemistry is also emerging as a powerful tool for the synthesis of heterocyclic compounds, including pyrazoles. The ability to perform reactions in a continuous and controlled manner can lead to improved yields, reduced reaction times, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous reagents.

Potential for Novel Coordination Complex Design

The nitrogen atoms of the pyrazole ring are excellent ligands for a wide range of metal ions, making pyrazole-containing molecules valuable building blocks for coordination complexes. The specific substitution pattern of this compound, with a butyl group at the N1 position and a methyl group at the C5 position, influences its steric and electronic properties as a ligand.

The design of novel coordination complexes incorporating this compound could lead to materials with interesting magnetic, optical, or catalytic properties. For example, complexes with transition metals such as copper, cobalt, or iron could exhibit unique magnetic behaviors, including spin-crossover phenomena.

Furthermore, the incorporation of this pyrazole into multidentate ligand frameworks could lead to the formation of sophisticated coordination polymers or metal-organic frameworks (MOFs). These materials are of great interest for applications in gas storage, separation, and catalysis. The butyl group could play a role in modulating the solubility and processing of these materials.

Advanced Computational Methodologies in Pyrazole Research

Computational chemistry provides a powerful lens through which to understand the structure, properties, and reactivity of molecules like this compound. Density functional theory (DFT) calculations can be employed to predict its geometric parameters, vibrational frequencies, and electronic properties with a high degree of accuracy.

These computational models can also be used to investigate the mechanisms of reactions involving this pyrazole, such as its synthesis or its coordination to metal centers. This can provide valuable insights that can guide the design of new synthetic routes and novel materials.

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different environments, such as in solution or within a biological system. This can help to understand its solubility, conformational preferences, and potential interactions with other molecules. The combination of quantum mechanical calculations and classical simulations offers a comprehensive in-silico toolkit for accelerating research in this area.

Untapped Applications in Chemical Synthesis and Materials Science

While the current applications of this compound are not extensively documented, its structure suggests a number of potential uses in both chemical synthesis and materials science.

In chemical synthesis, it could serve as a versatile building block or intermediate. The pyrazole ring can be further functionalized at various positions, allowing for the creation of a diverse range of more complex molecules. It could also be explored as a ligand in catalysis, where the electronic and steric properties of the pyrazole could be tuned to influence the outcome of a chemical reaction.

Q & A

Q. What are the established synthetic routes for 1-butyl-5-methyl-1H-pyrazole, and how is its structure confirmed?

The synthesis typically involves alkylation of the pyrazole core. For example, alkylation of 5-methyl-1H-pyrazole with 1-bromobutane under basic conditions (e.g., K₂CO₃ in DMF) can introduce the butyl group. Structural confirmation employs elemental microanalysis (C, H, N composition), FTIR (to identify functional groups like C-N and C-H stretches), and multinuclear NMR spectroscopy (¹H and ¹³C for substituent positioning). For instance, ¹H NMR of similar pyrazole derivatives shows characteristic peaks for alkyl chains (δ 0.8–1.5 ppm) and pyrazole protons (δ 6.0–7.5 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H and ¹³C NMR : Assigns proton environments (e.g., methyl and butyl groups) and carbon frameworks.
  • IR Spectroscopy : Confirms absence/presence of functional groups (e.g., C=N stretch at ~1600 cm⁻¹).
  • Mass Spectrometry : Determines molecular ion peaks (e.g., [M+H]⁺ at m/z 139 for C₈H₁₄N₂) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in related pyrazole syntheses .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance alkylation rates.
  • Temperature Control : Moderate heating (60–80°C) balances reactivity and side-product formation. Contradictory yields may arise from competing N-alkylation pathways, requiring TLC monitoring .

Q. How can contradictions in spectral data for pyrazole derivatives be resolved?

  • Variable Solvent NMR : Solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) clarify ambiguous proton assignments.
  • Isotopic Labeling : ¹⁵N NMR (e.g., δ -75 ppm for pyrazole nitrogens) resolves regiochemical ambiguities .
  • X-ray Crystallography : Resolves structural disputes by providing unambiguous bond lengths and angles, as seen in related pyrazole crystals .

Q. What strategies enable regioselective functionalization of this compound?

  • Directed Metalation : Use directing groups (e.g., sulfonyl) to activate specific C-H positions for halogenation or cross-coupling .
  • Vilsmeier-Haack Reaction : Introduces formyl groups at the 4-position of pyrazoles under controlled conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.